molecular formula C7H9NO5S B15228137 Ethyl 5-(methylsulfonyl)isoxazole-3-carboxylate

Ethyl 5-(methylsulfonyl)isoxazole-3-carboxylate

Cat. No.: B15228137
M. Wt: 219.22 g/mol
InChI Key: WSCOQDPWNRXBSB-UHFFFAOYSA-N
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Description

Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The isoxazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(methylsulfonyl)isoxazole-3-carboxylate
  • Ethyl 5-(methylsulfonyl)isoxazole-4-carboxylate
  • Ethyl 4-(methylsulfonyl)isoxazole-3-carboxylate

Uniqueness

Ethyl5-(methylsulfonyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester and methylsulfonyl groups can enhance its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO5S

Molecular Weight

219.22 g/mol

IUPAC Name

ethyl 5-methylsulfonyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H9NO5S/c1-3-12-7(9)5-4-6(13-8-5)14(2,10)11/h4H,3H2,1-2H3

InChI Key

WSCOQDPWNRXBSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)S(=O)(=O)C

Origin of Product

United States

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